molecular formula C10H11BrO3 B3314476 2-Bromo-3-(5-ethoxycarbonyl-2-furanyl)-1-propene CAS No. 951886-41-2

2-Bromo-3-(5-ethoxycarbonyl-2-furanyl)-1-propene

Cat. No. B3314476
CAS RN: 951886-41-2
M. Wt: 259.1 g/mol
InChI Key: RXPZYRNYSLMGEA-UHFFFAOYSA-N
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Description

2-Bromo-3-(5-ethoxycarbonyl-2-furanyl)-1-propene, also known as 2-BECFP, is an organic compound used in scientific research. It is a member of the class of compounds known as furanones, which are characterized by a five-membered ring structure with two oxygen atoms. 2-BECFP has been used in a variety of research applications, including as a fluorescent dye, an inhibitor of enzymes, and a ligand for metal ions.

Scientific Research Applications

Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines and Related Compounds

2-Bromo-3-(5-ethoxycarbonyl-2-furanyl)-1-propene demonstrates utility in the synthesis of N-pyrrolyl(furanyl)-substituted piperazines, 1,4-diazepanes, and 1,4-diazocanes. This process exhibits high chemo- and regioselectivity, providing various examples with yields up to 96% (Mittersteiner et al., 2019).

Precursor in the Synthesis of Pyrazoles

This compound serves as a precursor in the synthesis of diverse pyrazoles, including 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, through cyclocondensation reactions with hydrazine monohydrate in ethanol. The process allows for the formation of 3-ethoxymethyl-carboxyethyl ester pyrazoles and 3-aminomethyl-1H-pyrazole-5-carboxyethyl esters, showcasing a simple methodology with moderate to good yields (Martins et al., 2013).

Catalyst in Polymer Synthesis

It is used in the synthesis of novel trisubstituted ethylenes like ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates for copolymerization with styrene. This synthesis involves piperidine-catalyzed Knoevenagel condensation and results in copolymers characterized by various analytical techniques, indicating potential applications in polymer chemistry (Kharas et al., 2016).

Reactions with Malonate and Phenoxide Nucleophiles

In the presence of palladium catalysts, 2-bromo-1-propene derivatives engage in regioselective reactions with malonate nucleophiles. This reaction demonstrates the compound's reactivity and potential in complex organic synthesis (Organ et al., 2003).

Participating in Cycloaddition Reactions

This compound is active in cycloaddition reactions, forming novel structures like 7,8-disubstituted dispiro[2.0.2.2]octanes and (2+4) cycloaddition products with cyclopentadiene, furan, and 1,3-cyclohexadiene, highlighting its versatility in organic reactions (Bottini & Cabral, 1978).

Electrophilic Addition Reactions

It also facilitates electrophilic addition reactions with aldehydes, as seen in studies involving the synthesis of diols through reactions with 3-bromo-1-acetoxy-1-propene and indium powder (Lombardo et al., 2001).

In Conformational Analysis

The compound plays a role in the conformational analysis of substituted nitroethenes, aiding in understanding molecular orientation and configuration relevant to chemical and material sciences (Ishmaeva et al., 2007).

In Electrochemical Carbon-Skeleton Rearrangement

The compound shows promise in electrochemical carbon-skeleton rearrangement, catalyzed by hydrophobic vitamin B12, demonstrating its utility in synthetic organic electrochemistry (Murakami et al., 1985).

properties

IUPAC Name

ethyl 5-(2-bromoprop-2-enyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-13-10(12)9-5-4-8(14-9)6-7(2)11/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPZYRNYSLMGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(5-ethoxycarbonyl-2-furanyl)-1-propene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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